molecular formula C8H18O2S2 B14671420 1,6-Di(methanesulfinyl)hexane CAS No. 50512-41-9

1,6-Di(methanesulfinyl)hexane

Cat. No.: B14671420
CAS No.: 50512-41-9
M. Wt: 210.4 g/mol
InChI Key: JYMKOMFLEOBMAE-UHFFFAOYSA-N
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Description

1,6-Di(methanesulfinyl)hexane is an organic compound with the molecular formula C8H18O2S2 It is characterized by the presence of two methanesulfinyl groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Di(methanesulfinyl)hexane can be synthesized through the oxidation of 1,6-dimethylthiohexane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfoxide groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process would need to be optimized for yield and purity, considering factors such as reaction time, temperature, and solvent choice.

Chemical Reactions Analysis

Types of Reactions: 1,6-Di(methanesulfinyl)hexane undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide groups to sulfone groups.

    Reduction: The sulfoxide groups can be reduced back to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfinyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfoxide groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products Formed:

    Oxidation: 1,6-Di(methanesulfonyl)hexane.

    Reduction: 1,6-Dimethylthiohexane.

    Substitution: Various substituted hexane derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of sulfoxide and sulfone derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,6-Di(methanesulfinyl)hexane exerts its effects involves its interaction with various molecular targets. The sulfoxide groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1-Isothiocyanato-6-(methylsulfinyl)hexane: Contains an isothiocyanate group instead of a methanesulfinyl group.

    1-Isothiocyanato-6-(methylsulfanyl)hexane: Contains a methylsulfanyl group instead of a methanesulfinyl group.

Comparison: 1,6-Di(methanesulfinyl)hexane is unique due to the presence of two methanesulfinyl groups, which confer distinct chemical properties compared to its analogs. The sulfoxide groups provide unique redox capabilities and reactivity patterns, making it a valuable compound for specific applications in synthesis and research.

Properties

CAS No.

50512-41-9

Molecular Formula

C8H18O2S2

Molecular Weight

210.4 g/mol

IUPAC Name

1,6-bis(methylsulfinyl)hexane

InChI

InChI=1S/C8H18O2S2/c1-11(9)7-5-3-4-6-8-12(2)10/h3-8H2,1-2H3

InChI Key

JYMKOMFLEOBMAE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCCCS(=O)C

Origin of Product

United States

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